molecular formula C20H16Cl3N3O4 B8087049 JH-RE-06

JH-RE-06

Cat. No.: B8087049
M. Wt: 468.7 g/mol
InChI Key: LRTXIQCBQIKIOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthetic route for JH-RE-06 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is prepared in a laboratory setting and is available for research purposes .

Biological Activity

JH-RE-06 is a small molecule inhibitor that specifically targets the REV1 protein, which plays a critical role in mutagenic translesion synthesis (TLS). This compound has garnered attention for its potential to enhance the efficacy of chemotherapy, particularly in overcoming drug resistance in cancer cells. The following sections detail the biological activity of this compound, including its mechanisms of action, effects on tumor growth, and relevant case studies.

This compound functions by inhibiting the interaction between REV1 and POL ζ, a key component of the TLS pathway. This inhibition prevents the recruitment of POL ζ to sites of DNA damage, thereby disrupting the mutagenic repair process that often contributes to chemoresistance in cancer cells. The binding of this compound induces REV1 dimerization, creating a binding pocket that effectively locks REV1 in a conformation that cannot support cell survival under DNA-damaging conditions .

Effects on Tumor Growth

Research has demonstrated that this compound significantly enhances the cytotoxic effects of cisplatin, a widely used chemotherapeutic agent. In various studies involving mouse xenograft models and human cell lines, co-treatment with this compound and cisplatin resulted in:

  • Inhibition of Tumor Growth : Mice treated with both agents exhibited virtually complete inhibition of tumor growth compared to controls receiving either treatment alone .
  • Altered Cellular Responses : Instead of increasing apoptosis as expected, the combination treatment led to an increase in cellular senescence markers such as senescence-associated β-galactosidase and p21 expression . This suggests a shift in the mode of cell death induced by chemotherapeutics when combined with this compound.

Study 1: Enhanced Efficacy in Melanoma Models

In a study utilizing A375 human melanoma xenografts, researchers observed that treatment with this compound alongside cisplatin not only halted tumor growth but also improved overall survival rates in mice. The study highlighted that this compound reduced the frequency of mutations typically induced by cisplatin treatment, suggesting a dual benefit of enhanced efficacy and reduced mutagenesis .

Study 2: Lung Cancer Inhibition

Another investigation focused on lung cancer cells demonstrated that this compound effectively suppressed proliferation in a concentration-dependent manner. The study confirmed that REV1 was upregulated in lung cancer tissues, correlating with poor prognosis. Treatment with this compound significantly inhibited cell growth and proliferation while exhibiting good safety and tolerability profiles .

Data Summary

The following table summarizes key findings from studies on this compound:

Study Model Treatment Outcome Key Findings
Mouse XenograftCisplatin + this compoundTumor growth inhibitionInduction of senescence markers instead of apoptosis
Human MelanomaCisplatin + this compoundEnhanced efficacyReduced mutation rates; improved survival
Lung CancerThis compound aloneSuppressed proliferationConcentration-dependent effects; good safety profile

Properties

IUPAC Name

8-chloro-2-(2,4-dichloroanilino)-3-(3-methylbutanoyl)-5-nitro-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl3N3O4/c1-9(2)7-15(27)17-19(28)16-14(26(29)30)6-4-11(22)18(16)25-20(17)24-13-5-3-10(21)8-12(13)23/h3-6,8-9H,7H2,1-2H3,(H2,24,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRTXIQCBQIKIOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C1=C(NC2=C(C=CC(=C2C1=O)[N+](=O)[O-])Cl)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JH-RE-06
Reactant of Route 2
Reactant of Route 2
JH-RE-06
Reactant of Route 3
Reactant of Route 3
JH-RE-06
Reactant of Route 4
Reactant of Route 4
JH-RE-06
Reactant of Route 5
Reactant of Route 5
JH-RE-06
Reactant of Route 6
Reactant of Route 6
JH-RE-06

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.